4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine
Overview
Description
4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and a methylsulfonyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine typically involves the introduction of the chloro, fluoro, and methylsulfonyl groups onto the pyrimidine ring. One common method involves the reaction of 4-chloro-5-fluoropyrimidine with a methylsulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Coupling Reactions: Biaryl or heteroaryl compounds.
Scientific Research Applications
4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the chloro, fluoro, and methylsulfonyl groups contributes to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylsulfonyl)pyrimidine
- 5-Fluoro-2-(methylsulfonyl)pyrimidine
- 4-Chloro-5-fluoro-2-(methylthio)pyrimidine
Uniqueness
4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-chloro-5-fluoro-2-methylsulfonylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2O2S/c1-12(10,11)5-8-2-3(7)4(6)9-5/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARYHVRMNPGMOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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